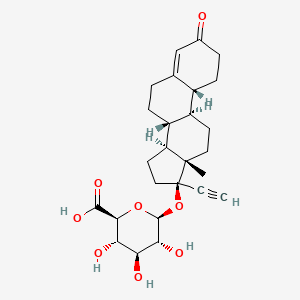

Norethindrone beta-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Norethindrone and its metabolites, including Norethindrone β-D-Glucuronide, can be synthesized through various chemical processes. A notable method includes the synthesis from estr-4-ene-3,17-dione, leading to compounds like 5β,17α-19-norpregn-20-yne-3β,17-diol, which are significant human metabolites of Norethindrone (Curts, Wren, & Cooper, 1991).

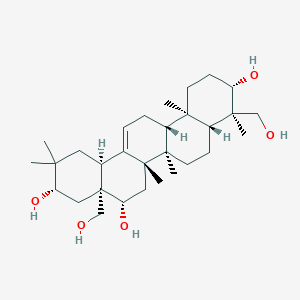

Molecular Structure Analysis

The molecular structure of Norethindrone β-D-Glucuronide is characterized by specific functional groups attached to the steroid backbone, which are crucial for its biological activity and metabolism. Understanding these structures helps in predicting the compound's behavior in biological systems.

Chemical Reactions and Properties

Norethindrone undergoes various chemical reactions, including oxidation and reduction, contributing to its metabolism and the formation of metabolites like Norethindrone β-D-Glucuronide. These reactions are influenced by enzymes present in the liver and other tissues (White, 1980).

Wissenschaftliche Forschungsanwendungen

1. Genotoxic Potential

- Norethindrone has been identified as potentially genotoxic, activating p53 and phosphorylating H2AX in a dose-dependent manner, highlighting its potential carcinogenic risk. This genotoxicity was specific to norethindrone and not observed with related drugs (Gallmeier et al., 2005).

2. Metabolism and Accumulation

- Research on the accumulation of norethindrone and its metabolites, including glucuronide conjugates, in human plasma during contraceptive dosages revealed varying levels of accumulation and individual metabolic responses (Braselton et al., 1979).

3. Comparative Metabolism

- Studies comparing the metabolism of norethindrone with other contraceptive steroids showed extensive reduction and conjugation processes, circulating predominantly as sulfates and glucuronides, highlighting the complexity of steroid metabolism (Stanczyk & Roy, 1990).

4. Environmental Impact

- Norethindrone's presence in water environments poses a threat to aquatic organisms, affecting growth, sex differentiation, and gene expression in marine species, demonstrating the broader ecological implications of synthetic progestins (Dong et al., 2022).

5. Pharmacokinetics in Different Populations

- The pharmacokinetics of norethindrone vary among populations, with studies indicating differences in drug handling and metabolism based on socio-economic and nutritional factors, suggesting the need for tailored dosing strategies (Prasad et al., 1979).

6. Reproductive Effects in Aquatic Species

- Exposure to norethindrone in aquatic environments, even at low concentrations, significantly affects the reproduction and physiology of fish species, highlighting the compound's potent endocrine-disrupting capabilities (Paulos et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,12,15-22,24,28-30H,4-11H2,2H3,(H,31,32)/t15-,16+,17+,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOHDQNOAACQBL-GBJMIENCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64701-11-7 |

Source

|

| Record name | Norethindrone glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064701117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORETHINDRONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM65UQA5TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)